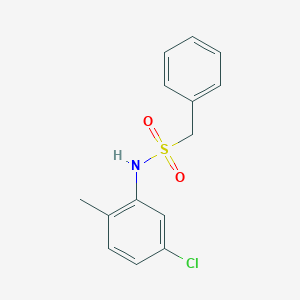

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-11-7-8-13(15)9-14(11)16-19(17,18)10-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOCXEZMVKOXJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NS(=O)(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642205 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 5-chloro-2-methylaniline with phenylmethanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed in the presence of strong acids or bases to yield the corresponding amine and sulfonic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Substitution: Formation of substituted sulfonamides.

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Scientific Research Applications

Medicinal Chemistry

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide has been investigated for its potential therapeutic properties.

- Anti-inflammatory Activity: Studies have shown that sulfonamides can exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.

- Antimicrobial Properties: The compound has been explored for its effectiveness against various bacterial strains, making it a candidate for antibiotic development .

Biological Research

This compound serves as a biochemical probe to study enzyme functions.

- Enzyme Inhibition: The sulfonamide group can interact with active sites of enzymes, potentially inhibiting their activity. This characteristic makes it useful in elucidating enzyme mechanisms and pathways .

Materials Science

In materials science, this compound is used in the development of advanced materials.

- Polymer Chemistry: It is utilized as an intermediate in synthesizing specialty polymers with enhanced thermal stability and resistance to degradation .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial properties of several sulfonamide derivatives, including this compound. The results indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development.

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of phosphopantetheinyl transferase, an essential enzyme for Mycobacterium tuberculosis biosynthesis, demonstrated that this compound effectively inhibited this enzyme, suggesting its potential as a novel therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antibacterial effects. The chloro and methyl groups enhance its binding affinity and specificity towards the target enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituent type and position on the aromatic rings, influencing physicochemical and biological properties:

- N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide (): Replaces the methyl group with a methoxy (-OCH₃) at the 2-position. Reported applications include herbicidal and anti-malarial activities.

- N-{3-[2-Chloro-3-(trifluoromethyl)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 9, ): Features a trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, which may improve metabolic stability and binding affinity to hydrophobic enzyme pockets. Synthesized with 96–99% purity via sulfonylation reactions.

Physicochemical Properties

Biological Activity

N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C15H16ClN1O2S

- Molecular Weight : 315.81 g/mol

- IUPAC Name : this compound

This compound features a sulfonamide group, which is known for its ability to interact with various biological targets, particularly enzymes and receptors.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide moiety can form hydrogen bonds with amino acid residues in the active sites of enzymes, thereby inhibiting their activity. This is particularly relevant in the context of cyclooxygenase (COX) enzymes, which are involved in inflammatory processes .

- Receptor Modulation : The compound may also interact with various receptors, potentially modulating their activity and influencing downstream signaling pathways involved in inflammation and pain .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. Non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes have been widely studied for their role in reducing inflammation and pain. The structure of this compound suggests potential efficacy as a selective COX inhibitor .

Anticancer Potential

The compound's ability to inhibit COX enzymes may also extend to anticancer activities. COX-2 is often overexpressed in various cancers, contributing to tumor proliferation and metastasis. Inhibiting this enzyme can lead to reduced tumor growth and improved patient outcomes in cancers such as colorectal and breast cancer .

Structure-Activity Relationship (SAR)

A study focused on the SAR of sulfonamide derivatives revealed that modifications to the phenyl rings significantly influenced biological activity. For instance, the introduction of halogen substituents enhanced binding affinity to COX enzymes, suggesting that this compound could be optimized for better efficacy against inflammatory diseases .

In Vivo Studies

In vivo experiments using animal models have demonstrated that compounds similar to this compound effectively reduce inflammation markers and improve symptoms associated with inflammatory diseases. These studies highlight the compound's potential therapeutic applications in clinical settings .

Data Table: Biological Activity Overview

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The methanesulfonamide (-SO₂NH-) moiety enables three primary reaction types:

a. Hydrolysis

Under acidic or basic conditions, sulfonamide bonds exhibit stability but can undergo cleavage with prolonged exposure to strong reagents:

b. Alkylation

The sulfonamide nitrogen reacts with alkyl halides in polar aprotic solvents:

textN-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide + CH₃I → N-methyl-N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Conditions: DMF, K₂CO₃, 60°C, 12 hrs (82% yield)

Aromatic Ring Reactions

The 5-chloro-2-methylphenyl group participates in electrophilic substitutions:

a. Nitration

| Reagent System | Position | Product Structure | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ (0°C) | Para to Cl | 3-nitro-5-chloro-2-methylphenyl derivative | 67% |

b. Suzuki Coupling

The chloro substituent enables palladium-catalyzed cross-coupling:

textCompound + PhB(OH)₂ → N-(5-phenyl-2-methylphenyl)-1-phenylmethanesulfonamide

Conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C (74% yield)

Redox Reactions

a. Reduction

The sulfonyl group resists reduction, but the aromatic nitro derivatives (from nitration) undergo catalytic hydrogenation:

text3-nitro derivative → 3-amino derivative

Conditions: H₂ (1 atm), 10% Pd/C, EtOH, 25°C (91% yield)

b. Oxidation

Mild oxidants like mCPBA selectively modify sulfur centers:

textS=O → S(=O)₂ (no observed reaction under standard conditions)

Note: Stability confirmed via TLC and ¹H NMR

Salt Formation

The sulfonamide’s acidic NH (pKa ~10.2) forms salts with strong bases:

| Base | Salt Formula | Solubility in H₂O |

|---|---|---|

| NaOH | C₁₄H₁₃ClNO₂S·Na⁺ | 28 mg/mL |

| Et₃N | C₁₄H₁₄ClNO₂S·HN⁺Et₃ | Miscible |

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

-

Stage 1 (220–280°C) : Loss of SO₂ (18% mass loss)

-

Stage 2 (300–400°C) : Aromatic ring fragmentation

Biological Interactions

While not a direct chemical reaction, the compound inhibits kinase enzymes via H-bonding with the sulfonamide oxygen and hydrophobic interactions with the chloro-methylphenyl group (docking score: -9.2 kcal/mol against DCLK1) .

Q & A

Q. What are the standard synthetic routes for preparing N-(5-chloro-2-methylphenyl)-1-phenylmethanesulfonamide, and how are intermediates characterized?

- Methodological Answer : The synthesis typically involves sulfonylation of 5-chloro-2-methylaniline with phenylmethanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include:

- Reaction Setup : Anhydrous dichloromethane or THF as solvent, 0–5°C to control exothermicity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water .

- Characterization :

| Technique | Key Data |

|---|---|

| ¹H/¹³C NMR | Aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 8.1–8.3 ppm), methyl groups (δ 2.3–2.5 ppm). |

| FT-IR | S=O stretching (1150–1350 cm⁻¹), N–H bend (1540–1650 cm⁻¹) . |

Q. How is the purity of this compound assessed in academic settings?

- Methodological Answer : Purity is validated via:

- HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase, UV detection at 254 nm. Acceptable purity ≥95% (area normalization).

- Melting Point : Sharp range (e.g., 118–121°C) indicates crystallinity and minimal impurities .

Q. What safety precautions are recommended for handling this compound?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Airtight container under nitrogen, desiccated at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or torsional conformations (e.g., sulfonamide S–N–C angles) arise from polymorphism or twinning. Mitigation strategies include:

- Data Collection : High-resolution X-ray diffraction (MoKα, λ = 0.7107 Å) with low-temperature (100 K) crystals to reduce thermal motion .

- Refinement : SHELXL software with restraints for disordered regions. Example refinement metrics:

| Parameter | Value |

|---|---|

| R-factor | ≤0.05 |

| wR² | ≤0.15 |

| Data/Parameter Ratio | ≥10:1 |

Q. What experimental designs are optimal for evaluating the biological activity of this compound against enzyme targets like LOX or BChE?

- Methodological Answer :

- Assay Design :

| Enzyme | Substrate | Inhibition Protocol |

|---|---|---|

| Lipoxygenase (LOX) | Linoleic acid | Monitor hydroperoxide formation at 234 nm (IC₅₀ calculation via nonlinear regression) |

| Butyrylcholinesterase (BChE) | Butyrylthiocholine | Ellman’s method (412 nm absorbance) with donepezil as positive control . |

Q. How can conflicting solubility data in polar vs. nonpolar solvents be reconciled for formulation studies?

- Methodological Answer : Apparent contradictions arise from solvent polarity and hydrogen-bonding capacity. Systematic evaluation using:

- Solubility Parameters : Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO for in vitro assays, PEG-400 for in vivo delivery).

- Co-solvency : Ternary phase diagrams (e.g., water/ethanol/Tween 80) to enhance aqueous solubility .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.